

Spectroscopic Analysis and Confirmation of Diethyl 1,1-cyclopropanedicarboxylate Structure: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diethyl 1,1-cyclopropanedicarboxylate
Cat. No.:	B117591

[Get Quote](#)

This guide provides a detailed spectroscopic analysis of **Diethyl 1,1-cyclopropanedicarboxylate**, a key building block in organic synthesis. Its structural confirmation is presented through a comparative analysis of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra with two structurally related diesters: diethyl malonate and dimethyl cyclopropane-1,1-dicarboxylate. This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, scientists, and professionals in drug development to aid in the unambiguous identification and characterization of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Diethyl 1,1-cyclopropanedicarboxylate** and the two comparative compounds. This side-by-side presentation allows for a clear and rapid assessment of the distinguishing spectral features.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Diethyl 1,1-cyclopropanedicarboxylate	4.20	Quartet	4H	-O-CH ₂ -CH ₃
1.43	Singlet	4H	cyclopropane CH ₂	
1.28	Triplet	6H	-O-CH ₂ -CH ₃	
Diethyl Malonate ^{[1][2]}	4.20	Quartet	4H	-O-CH ₂ -CH ₃
3.39	Singlet	2H	-CO-CH ₂ -CO-	
1.28	Triplet	6H	-O-CH ₂ -CH ₃	
Dimethyl cyclopropane-1,1-dicarboxylate	3.73	Singlet	6H	-O-CH ₃
1.40	Singlet	4H	cyclopropane CH ₂	

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
Diethyl 1,1-cyclopropanedicarboxylate[3]	169.0	C=O
61.5	-O-CH ₂ -CH ₃	
25.0	quaternary cyclopropane C	
16.0	cyclopropane CH ₂	
14.1	-O-CH ₂ -CH ₃	
Diethyl Malonate[1][4]	166.8	C=O
61.5	-O-CH ₂ -CH ₃	
41.5	-CO-CH ₂ -CO-	
14.0	-O-CH ₂ -CH ₃	
Dimethyl cyclopropane-1,1-dicarboxylate[5]	169.5	C=O
52.5	-O-CH ₃	
25.5	quaternary cyclopropane C	
16.5	cyclopropane CH ₂	

Table 3: Infrared (IR) Spectroscopic Data (Neat)

Compound	Wavenumber (cm ⁻¹)	Assignment
Diethyl 1,1-cyclopropanedicarboxylate ^[6]	~1730	C=O stretch (Ester)
	~2980	C-H stretch (Alkyl)
	~1200	C-O stretch (Ester)
Diethyl Malonate ^{[7][8]}	~1740	C=O stretch (Ester)
	~2980	C-H stretch (Alkyl)
	~1250	C-O stretch (Ester)
Dimethyl cyclopropane-1,1-dicarboxylate ^[5]	~1735	C=O stretch (Ester)
	~2950	C-H stretch (Alkyl)
	~1210	C-O stretch (Ester)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a single drop of the neat liquid sample onto the center of one salt plate.
- Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.
- Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

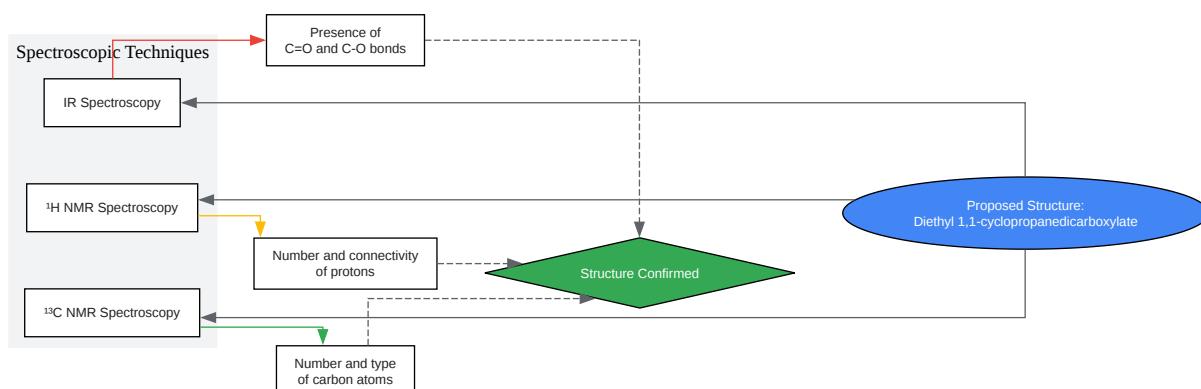
- Acquire the spectrum over the desired range (typically 4000-400 cm^{-1}).
- Perform a background scan with empty, clean salt plates to subtract atmospheric and instrumental interferences.
- Process the resulting spectrum to identify characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

^1H NMR Spectroscopy Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.


^{13}C NMR Spectroscopy Methodology:

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.
- Instrumentation and Setup: Use the same instrument and initial setup as for ^1H NMR.

- Acquisition: Acquire the ^{13}C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans is necessary.
- Processing: Process the data similarly to the ^1H NMR spectrum.
- Analysis: Analyze the chemical shifts of the signals to identify the different types of carbon atoms (e.g., carbonyl, alkyl) in the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of **Diethyl 1,1-cyclopropanedicarboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structure Confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl malonate(105-53-3) 13C NMR [m.chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 3. Diethyl 1,1-cyclopropanedicarboxylate(1559-02-0) 13C NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 5. 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C7H10O4 | CID 2769539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethyl malonate(105-53-3) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Analysis and Confirmation of Diethyl 1,1-cyclopropanedicarboxylate Structure: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b117591#spectroscopic-analysis-and-confirmation-of-diethyl-1-1-cyclopropanedicarboxylate-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com